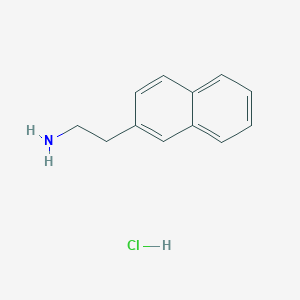

2-(2-Naphthyl)ethylamine hydrochloride

Description

Significance within Chemical and Pharmaceutical Sciences Research

The significance of 2-(2-Naphthyl)ethylamine hydrochloride in the chemical and pharmaceutical sciences is primarily rooted in its role as a precursor or intermediate in the synthesis of more complex molecules. The naphthalene (B1677914) group is a key pharmacophore in many biologically active compounds, and introducing this moiety via this compound can influence the pharmacological properties of potential drug candidates. chemimpex.com Its utility in the development of novel therapeutic agents, particularly for neurological disorders, is an area of active investigation. chemimpex.com

Researchers have utilized derivatives of naphthylamine to explore antimicrobial and antifungal activities. For instance, studies on thiazolidinone derivatives incorporating a nitronaphthylamine substituent have demonstrated antibacterial properties against various bacterial strains. nih.gov Furthermore, the structural backbone of naphthyl ethylamine (B1201723) has been incorporated into novel compounds exhibiting antiproliferative activities against human cancer cell lines. nih.gov

Structural Classification and Research Context among Substituted Ethylamine Derivatives

This compound belongs to the broad class of substituted ethylamine derivatives. This class of compounds is characterized by an ethylamine backbone with various substituents, which can significantly alter their chemical and biological properties. The 2-phenethylamine scaffold, a related structure, is present in a wide array of naturally occurring and synthetic compounds with significant biological activities, targeting receptors such as adenosine, adrenergic, and dopamine (B1211576) receptors. nih.gov

The presence of the bulky, lipophilic naphthalene ring in this compound distinguishes it from simpler phenethylamine (B48288) derivatives and provides a rigid scaffold that can be exploited in drug design to enhance binding affinity and selectivity for specific biological targets. The chirality of related compounds like (R)-1-(2-Naphthyl)ethylamine highlights the importance of stereochemistry in the biological activity of these derivatives, making them crucial in asymmetric synthesis. chemimpex.com

Overview of Established and Emerging Research Applications

The established applications of this compound are predominantly in organic synthesis and medicinal chemistry. It serves as a fundamental building block for creating more elaborate molecules for the agrochemical and fine chemical industries. chemimpex.com In medicinal chemistry, it is a key intermediate in the synthesis of compounds targeting neurological disorders. chemimpex.com

Emerging research is exploring the potential of naphthyl ethylamine derivatives in new therapeutic areas. For example, some derivatives have shown anti-inflammatory activities. researchgate.net The synthesis of novel indole (B1671886) ethylamine derivatives has also been a focus, with some compounds showing potential as lipid metabolism regulators. The versatility of the naphthyl ethylamine scaffold continues to make it a valuable tool for discovering new biologically active molecules.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 2017-67-6 | amerigoscientific.com |

| Molecular Formula | C12H13N · HCl | amerigoscientific.com |

| Molecular Weight | 207.70 g/mol | amerigoscientific.com |

| Appearance | Solid | |

| Melting Point | 226 °C (1st melting event), 241 °C (2nd melting event), 274 °C (3rd melting event) | |

| Purity | 97% | amerigoscientific.com |

Synonyms for this compound

| Synonym |

| 2-(2-Naphthyl)ethanamine hydrochloride |

| 2-Naphthaleneethanamine hydrochloride |

| 2-(naphthalen-2-yl)ethanamine hydrochloride |

| 2-Naphthalen-2-yl-ethylamine hydrochloride |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-naphthalen-2-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.ClH/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10;/h1-6,9H,7-8,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPPXKBLHHCXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584757 | |

| Record name | 2-(Naphthalen-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2017-67-6 | |

| Record name | 2-(Naphthalen-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(naphthalen-2-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthetic Routes for 2-(2-Naphthyl)ethylamine Hydrochloride

The synthesis of this compound is often achieved through a multi-step process starting from readily available naphthalene (B1677914) derivatives. A key strategic intermediate in many of these routes is 2-Naphthylethanone oxime, which serves as a versatile precursor to the target ethylamine (B1201723).

The initial step in this synthetic sequence involves the conversion of 2-Naphthylethanone (also known as 2-acetylnaphthalene) into its corresponding oxime. This transformation is a classical reaction in organic chemistry, where a ketone reacts with hydroxylamine (B1172632) to form a C=N bond, yielding the oxime. researchgate.netekb.egekb.egnih.gov

The formation of 2-Naphthylethanone oxime is typically accomplished by reacting 2-Naphthylethanone with hydroxylamine hydrochloride. nih.govgoogle.com The reaction is generally performed in the presence of a base, such as sodium acetate (B1210297), which serves to neutralize the hydrochloric acid liberated from the hydroxylamine salt, maintaining a suitable pH for the reaction to proceed efficiently. google.com While often not requiring an external catalyst beyond the pH adjustment, the reaction is fundamentally an acid-catalyzed nucleophilic addition-elimination. The acidic conditions, facilitated by the hydrochloride salt, protonate the carbonyl oxygen of the ketone, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen atom of hydroxylamine. mdpi.com

A specific patented method details the reaction of 2-Naphthylethanone with hydroxylamine hydrochloride and sodium acetate at a molar ratio of approximately 1:1.1:1.1. google.com The reaction is heated to 50°C for a short duration of 20 minutes, which is sufficient to achieve a near-quantitative yield of the desired 2-Naphthylethanone oxime intermediate. google.com

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|---|

| 2-Naphthylethanone | Hydroxylamine Hydrochloride | Sodium Acetate | Ethanol (B145695)/Water | 50°C | 20 min | 99% | google.com |

The choice of solvent is critical for ensuring that all reactants remain in the solution phase, thereby maximizing reaction rates and yield. For the synthesis of 2-Naphthylethanone oxime, a mixed solvent system is often employed. google.com A combination of ethanol and water is particularly effective; ethanol is used to dissolve the organic starting material, 2-Naphthylethanone, while water is used to dissolve the inorganic reagents, hydroxylamine hydrochloride and sodium acetate. google.com A reported ratio for this solvent system is a 3:1 mixture of ethanol to water. google.com This biphasic-like system, rendered homogeneous by the co-solvent, facilitates the interaction between the organic and inorganic reactants, leading to an efficient and high-yielding conversion. google.com

Once the 2-Naphthylethanone oxime intermediate is synthesized and purified, the subsequent step is its conversion to the target primary amine, 2-(2-Naphthyl)ethylamine. This is primarily achieved through reduction of the oxime functional group.

Reduction Strategies

The reduction of oximes to primary amines is a fundamental transformation in organic synthesis, and several reliable methods are applicable to 2-Naphthylethanone oxime.

Catalytic Hydrogenation: This is a widely used industrial and laboratory method for reducing oximes. mdpi.comencyclopedia.pub The process involves treating the oxime with hydrogen gas (H₂) in the presence of a metal catalyst. encyclopedia.pub Common catalysts for this transformation include Platinum- or Palladium-based catalysts (e.g., PtO₂, Pd/C) and Raney Nickel. mdpi.comencyclopedia.pub The reaction is often carried out in a solvent such as ethanol or acetic acid. The conditions, such as hydrogen pressure and the presence of acids or bases, can be optimized to ensure high selectivity for the primary amine and minimize the formation of secondary amine byproducts. mdpi.comencyclopedia.pub For aryl ketoximes, hydrogenation over Pt- or Pd-based catalysts is an efficient route to the corresponding amines. mdpi.comencyclopedia.pub

Metal Hydride Reduction: Powerful reducing agents like Lithium aluminium hydride (LiAlH₄) are highly effective for the reduction of oximes to primary amines. quora.comadichemistry.comlibretexts.org The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com LiAlH₄ serves as a source of nucleophilic hydride ions (H⁻) that attack the carbon of the C=N bond. quora.comadichemistry.com Subsequent workup with water hydrolyzes the intermediate species to yield the final primary amine. libretexts.org LiAlH₄ is a potent reagent capable of reducing a wide array of functional groups, and its use ensures a complete reduction of the oxime. numberanalytics.commasterorganicchemistry.com

| Method | Reagent(s) | Typical Catalyst | Solvent | Product | Source(s) |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ | Pd/C, PtO₂, Raney Ni | Ethanol, Acetic Acid | Primary Amine | mdpi.comencyclopedia.pub |

| Metal Hydride Reduction | LiAlH₄ | N/A | THF, Diethyl Ether | Primary Amine | quora.comadichemistry.com |

Deacetylation Strategies

In some synthetic routes, particularly those involving protection-deprotection steps or rearrangements like the Beckmann rearrangement, an acetyl group may be present on the nitrogen atom. google.com For instance, a Beckmann rearrangement of 2-Naphthylethanone oxime would yield N-(2-naphthyl)acetamide, though this is an isomer of the desired intermediate. google.com If a synthetic strategy produced N-[2-(2-naphthyl)ethyl]acetamide, a deacetylation step would be required to liberate the free amine. This is typically achieved through acid- or base-catalyzed hydrolysis. A reported method for the deacetylation of a related compound, N-acetyl-2-naphthylamine, involves refluxing in a mixture of concentrated hydrochloric acid and ethanol, followed by neutralization with a base like NaOH. google.com

Following the reduction of the oxime, the product is the free base form of 2-(2-Naphthyl)ethylamine. To obtain the stable, crystalline hydrochloride salt, the crude amine is dissolved in a suitable organic solvent and treated with hydrochloric acid. researchgate.netsciencemadness.org

The free amine can be dissolved in a solvent like isopropyl alcohol (IPA), ethanol, or diethyl ether. researchgate.netsciencemadness.org Anhydrous HCl, either as a gas or as a solution in a dry solvent like dioxane or ethanol, is then added to the solution. researchgate.net This protonates the basic nitrogen atom of the amine, forming the ammonium (B1175870) salt. ualberta.ca The resulting this compound, being an ionic salt, is often insoluble in non-polar organic solvents and will precipitate from the solution. sciencemadness.org Precipitation can be induced or completed by the addition of a less polar co-solvent, such as acetone (B3395972) or ether. sciencemadness.org

The crude salt is then collected by filtration. Purification is typically achieved by recrystallization from an appropriate solvent or solvent mixture to yield the final product as a purified crystalline solid. core.ac.uk The purity can be confirmed by analytical techniques such as melting point determination and spectroscopy. amerigoscientific.comlookchem.comsigmaaldrich.com

Multi-step Organic Synthesis Approaches

Multi-step synthesis provides a strategic pathway to construct complex target molecules from simpler, readily available starting materials. In the context of this compound, multi-step sequences often involve the initial formation of the core naphthyl structure followed by the introduction and modification of the ethylamine side chain. These synthetic routes are designed to be efficient, high-yielding, and allow for the introduction of desired functional groups at specific positions. utdallas.edu

A common strategy involves the use of protecting groups to shield reactive functionalities, such as the amine group, during intermediate reaction steps. utdallas.edu This prevents unwanted side reactions and ensures the desired chemical transformations occur at the intended sites. For instance, an amine can be temporarily converted to a less reactive amide, which can then be deprotected in the final steps of the synthesis to reveal the target amine. utdallas.edu

The following table outlines a generalized multi-step synthesis approach:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Friedel-Crafts Acylation | Naphthalene, Acetyl Chloride, AlCl₃ | Introduction of an acetyl group to the naphthalene ring. |

| 2 | Reduction of Ketone | NaBH₄ or Catalytic Hydrogenation | Conversion of the ketone to an alcohol. |

| 3 | Conversion to Alkyl Halide | PBr₃ or SOCl₂ | Formation of a good leaving group for subsequent substitution. |

| 4 | Nucleophilic Substitution | NaCN followed by reduction (e.g., LiAlH₄) | Introduction of the ethylamine side chain. |

| 5 | Hydrochloride Salt Formation | HCl in a suitable solvent | Conversion to the stable hydrochloride salt for purification and handling. odinity.com |

Stereoselective Synthesis and Chiral Resolution Techniques

The synthesis of chiral molecules, which are non-superimposable mirror images of each other (enantiomers), is of paramount importance in medicinal chemistry as different enantiomers can exhibit vastly different biological activities.

Asymmetric Synthesis Utilizing Chiral Precursors and Catalysts

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved by using chiral starting materials or by employing chiral catalysts that direct the reaction towards the formation of the desired enantiomer.

One notable approach involves the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to guide the stereochemical outcome of a reaction. For example, chiral naphthylethylamines have been utilized as auxiliaries in the stereoselective formation of trans-β-lactams via the Staudinger cycloaddition. researchgate.net

Chiral phosphoric acids have also emerged as powerful catalysts for the asymmetric synthesis of naphthylamines. nih.gov These catalysts can facilitate the in-situ generation of reactive intermediates like 2-naphthoquinone 8-methides, enabling one-pot asymmetric nucleophilic additions to construct remotely chiral naphthylamines with high efficiency and enantioselectivity. nih.gov Furthermore, the use of chiral sulfinamides or chiral phosphoric acid catalysis allows for the asymmetric preparation of various sulfonimidoyl fluorides, including those with naphthyl substituents. acs.org

Enantioselective Methodologies for Naphthyl-Containing Amines

Several enantioselective methodologies have been developed specifically for the synthesis of naphthyl-containing amines. These methods often rely on the nucleophilic addition to carbon-nitrogen double bonds (imines). rsc.orgku.ac.ae To enhance the reactivity of imines, electron-withdrawing groups, such as a carbamoyl (B1232498) group, can be attached to the nitrogen atom. rsc.orgku.ac.ae

Enzymatic hydrolysis is another powerful tool for obtaining optically pure chiral amines. For instance, (S)-(-)-1-(2-Naphthyl)ethylamine can be prepared with high enantiomeric excess through the hydrolysis of (S)-(1-(2-Naphthyl)ethyl)acetamide using lipase (B570770) Novozym435. guidechem.com This enzymatic resolution is followed by acid hydrolysis and subsequent basification to yield the desired enantiomerically pure amine. guidechem.com

The following table summarizes key enantioselective methods:

| Method | Key Feature | Example Application |

| Chiral Phosphoric Acid Catalysis | In-situ generation of reactive intermediates. nih.gov | Asymmetric synthesis of remotely chiral naphthylamines. nih.gov |

| Enzymatic Resolution | High enantioselectivity using enzymes like lipases. guidechem.com | Preparation of (S)-(-)-1-(2-Naphthyl)ethylamine. guidechem.com |

| Nucleophilic Addition to Imines | Use of activated imines (e.g., N-carbamoyl-imines). rsc.orgku.ac.ae | General synthesis of chiral amine derivatives. rsc.orgku.ac.ae |

Racemization Studies for Chiral Intermediates

In the context of chiral synthesis, racemization, the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), is a critical consideration. Understanding the mechanisms of racemization is crucial for developing robust synthetic routes that preserve the desired stereochemistry. researchgate.net

Role as a Synthetic Intermediate in Complex Molecule Construction

This compound's utility extends to its role as a pivotal intermediate in the synthesis of more complex and often biologically active molecules. chemimpex.com

Precursor in Pharmaceutical Synthesis

The naphthyl-containing amine framework is a common structural motif in a variety of pharmaceutical agents. chemimpex.comrsc.org 2-(2-Naphthyl)ethylamine serves as a key building block in the synthesis of several important drugs. chemimpex.com

Cinacalcet: This calcimimetic agent, used to treat secondary hyperparathyroidism, can be synthesized using (R)-(+)-1-(1-naphthyl)ethylamine as a chiral precursor. ub.eduniscpr.res.inbeilstein-journals.orgnih.govepo.org Various synthetic strategies for Cinacalcet revolve around coupling this chiral amine with other molecular fragments. ub.edu These strategies include amide formation followed by reduction, reductive amination with an aldehyde, or nucleophilic substitution. ub.edu A novel asymmetric synthesis of Cinacalcet has been reported utilizing (R)-tert-butanesulfinamide and regioselective N-alkylation of a naphthyl ethyl sulfinamide intermediate. beilstein-journals.orgnih.gov

Butenafine (B35027): This antifungal agent is a synthetic benzylamine (B48309) derivative. wikipedia.org Its synthesis can involve the reductive amination of 1-naphthaldehyde (B104281) with methylamine, followed by alkylation with a substituted benzyl (B1604629) bromide. wikipedia.org Analogues of butenafine have also been synthesized and evaluated for their antifungal activity. nih.govresearchgate.net

Terbinafine: Another important allylamine (B125299) antifungal drug, Terbinafine, can be synthesized through various routes. google.comchemicalbook.comgoogle.comresearchgate.netgoogleapis.com One method involves the coupling of N-methyl-1-naphthalenemethanamine with 1-bromo-6,6-dimethyl-2E-hepten-4-yne. researchgate.net

The following table lists some pharmaceuticals synthesized using naphthylamine precursors:

| Drug | Therapeutic Class | Synthetic Precursor |

| Cinacalcet | Calcimimetic ub.edu | (R)-(+)-1-(1-naphthyl)ethylamine ub.edu |

| Butenafine | Antifungal wikipedia.org | N-methyl-1-(naphthalen-1-yl)methanamine nih.gov |

| Terbinafine | Antifungal researchgate.net | N-methyl-1-naphthalenemethanamine researchgate.net |

Building Block for Advanced Organic Scaffolds

The strategic incorporation of the 2-(2-naphthyl)ethylamino moiety into larger, more complex molecular architectures is a key area of research. This compound serves as a versatile building block in the stereoselective synthesis of diverse organic structures, including bioactive molecules and chiral ligands.

One notable application is in the synthesis of complex aminotriol derivatives. A study on the stereoselective synthesis of tetrafunctional diterpene steviol (B1681142) derivatives utilized (R)-1-(2-naphthyl)ethylamine in the nucleophilic addition to an epoxy alcohol. bhu.ac.in This reaction, catalyzed by lithium perchlorate, involves the opening of an oxirane ring by the amine to furnish aminotriols, demonstrating the utility of the naphthylethylamine scaffold in constructing intricate, polyfunctional molecules with potential biological activity. bhu.ac.in

Furthermore, the primary amine group of 2-(2-naphthyl)ethylamine readily undergoes condensation with aldehydes to form Schiff bases. These imines are valuable intermediates in their own right and can be used to construct more complex systems, such as metal complexes. For instance, a Schiff base was synthesized by condensing 2-naphthylamine (B18577) with (2E)-3-phenylprop-2-enal, which then served as a ligand for the formation of stable complexes with rhodium(III), platinum(II), and gold(III). bhu.ac.in While this example uses 2-naphthylamine, the reactivity is directly transferable to this compound. The resulting metal complexes often exhibit interesting properties and potential applications in catalysis and materials science. bhu.ac.in

The Betti reaction, a multicomponent condensation, provides another avenue for employing naphthylamine derivatives in the construction of advanced scaffolds. This reaction typically involves a naphthol, an aldehyde, and an amine to produce aminobenzylnaphthols. nih.gov These products are recognized as interesting scaffolds for the potential development of new therapeutic agents. nih.gov

The closely related (R)-1-(1-naphthyl)ethylamine has been used in the modular synthesis of chiral β-diketiminato-type ligands via a palladium-catalyzed amination reaction. researchgate.net This strongly suggests the analogous utility of 2-(2-naphthyl)ethylamine in creating a diverse library of chiral ligands, which are crucial for asymmetric catalysis. enamine.net

Methodologies for Derivatization and Functionalization

The primary amine functionality of this compound is a key site for a variety of chemical transformations, allowing for its derivatization and the introduction of new functional groups. These modifications are often performed to enhance analytical detection, alter physicochemical properties, or build more complex molecules.

A prevalent method for the derivatization of primary amines is reaction with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). researchgate.netlibretexts.org This reaction yields highly fluorescent sulfonamide adducts, which are readily detectable in techniques like High-Performance Liquid Chromatography (HPLC). science.govsigmaaldrich.comnih.gov The derivatization is typically carried out under alkaline conditions. science.govsigmaaldrich.com

| Parameter | Condition | Reference |

|---|---|---|

| Reagent | Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) | researchgate.netscience.gov |

| Reaction pH | Alkaline (typically pH 9.5-10) | science.gov |

| Solvent | Aqueous-organic mixture (e.g., acetone, acetonitrile) | science.govsigmaaldrich.com |

| Temperature | Room temperature to 60 °C | science.govsigmaaldrich.com |

| Detection | Fluorescence Detection (Ex: ~337 nm, Em: ~492 nm in chloroform (B151607) after derivatization) | libretexts.org |

Another important class of functionalization reactions is acylation, which involves the reaction of the amine with an acyl halide, such as benzoyl chloride, to form an amide. semanticscholar.orgtsijournals.com This reaction is often carried out under basic conditions to neutralize the hydrogen chloride byproduct. tsijournals.comorganic-chemistry.orgnih.gov Copper(II) oxide has been shown to be an efficient catalyst for the chemoselective acylation and benzoylation of amines under solvent-free conditions at room temperature. tsijournals.com

| Parameter | Condition | Reference |

|---|---|---|

| Reagent | Benzoyl chloride | tsijournals.com |

| Catalyst | Copper(II) oxide (CuO) | tsijournals.com |

| Conditions | Solvent-free, room temperature | tsijournals.com |

| Product | N-Benzoyl derivative (amide) | tsijournals.com |

Similarly, sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, yields stable sulfonamides. researchgate.netchempap.org This reaction is a common method for protecting the amino group or introducing a sulfonyl moiety for further functionalization.

The reaction of 2-(2-naphthyl)ethylamine with isothiocyanates provides a route to N-substituted thioureas. nih.govchemrxiv.orgarkat-usa.org These reactions are valuable for creating a diverse range of compounds with potential biological activities. The synthesis of isothiocyanates themselves can be achieved from primary amines through various methods, including the use of phenyl chlorothionoformate. organic-chemistry.org

Pharmacological Investigations and Biological Activities

Research on Antidepressant-Like Effects

Naphthalene (B1677914) derivatives have been investigated for a range of medicinal properties, including antidepressant effects. researchgate.net The core structure is seen as a promising scaffold for developing new therapeutic agents. researchgate.net

The antidepressant activity of many compounds is linked to their ability to modulate monoaminergic neurotransmission, which involves neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). idrblab.org A primary mechanism for regulating the levels of these neurotransmitters is through the enzyme monoamine oxidase (MAO), which exists in two forms, MAO-A and MAO-B. nih.gov Inhibition of this enzyme can lead to increased availability of monoamine neurotransmitters in the brain, a common strategy for antidepressant drugs. nih.govwikipedia.org

Research on compounds structurally related to 2-(2-Naphthyl)ethylamine hydrochloride has provided insight into this mechanism. For instance, 2-Naphthylamine (B18577), a compound also containing the naphthalene moiety, has been shown to inhibit both MAO-A and MAO-B in vitro in mouse brain tissue. nih.gov The study determined the inhibition constant (Ki) for MAO-A to be 52.0 µM and for MAO-B to be 40.2 µM, indicating its ability to decrease the catalytic activity of both isoenzymes. nih.gov This inhibitory action supports the hypothesis that such compounds can influence MAO activity, a key component of the monoaminergic system. nih.gov

The serotonin (5-HT) and norepinephrine (NE) pathways are critical targets for antidepressant therapies. idrblab.org Drugs that act as reuptake inhibitors for these neurotransmitters block the action of their respective transporters (SERT and NET), leading to higher extracellular concentrations and enhanced neurotransmission. idrblab.orgwikipedia.org

While direct studies on this compound are limited, research on its derivatives and analogous structures suggests a potential interaction with these pathways. For example, a novel compound, (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane HCl (EB-1020), which shares the naphthalen-2-yl group, was characterized as a potent dual norepinephrine and dopamine reuptake inhibitor. nih.gov It preferentially inhibited the human norepinephrine transporter with an IC₅₀ value of 6 nM. nih.gov Furthermore, systematic modification of similar structures has led to the development of compounds with high affinity for serotonin receptors. nih.gov Specifically, N-monomethyl-2-(1-naphthyloxy)ethylamine was found to have a high affinity for human 5-HT1B receptors (Ki = 26 nM) and acted as an agonist. nih.gov These findings on structurally related molecules suggest that the 2-(2-Naphthyl)ethylamine scaffold is a viable candidate for interacting with and modulating the serotonin and norepinephrine systems.

To evaluate the potential antidepressant effects of new compounds, researchers utilize established behavioral models in animals that are predictive of antidepressant activity in humans. nih.govnih.govijbcp.com Two of the most widely used models are the Forced Swim Test (FST) and the Tail Suspension Test (TST). nih.govnih.gov In both tests, animals are subjected to a short, inescapable stress, and the duration of immobility is measured. wikipedia.orgfrontiersin.org A reduction in immobility time following the administration of a compound is interpreted as an antidepressant-like effect. wikipedia.orgnih.gov

Studies on derivatives of 2-(2-Naphthyl)ethylamine have shown positive results in these models. A derivative of 2-(naphthalene-1-yl)ethanamine demonstrated significant antidepressant activity in the FST. researchgate.net Similarly, the related dual norepinephrine/dopamine reuptake inhibitor, EB-1020, was shown to dose-dependently decrease the duration of immobility in the mouse TST. nih.gov

| Compound/Derivative | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| 2-(Naphthalene-1-yl)ethanamine derivative | Forced Swim Test (FST) | Demonstrated antidepressant activity | researchgate.net |

| (1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane HCl (EB-1020) | Tail Suspension Test (TST) | Dose-dependently decreased immobility | nih.gov |

Exploration of Anticancer Potential

The naphthalene scaffold is present in numerous compounds that have been investigated for their anticancer properties. researchgate.net This has led to the synthesis and evaluation of various this compound derivatives against different cancer types.

One promising strategy in cancer therapy is the use of compounds that can enhance the effectiveness of existing chemotherapeutic drugs. Research has shown that certain derivatives of naphthyl-containing compounds can act as potent enhancers. Specifically, conjugates of polyamines with a naphthalene moiety have been explored for their potential to improve the action of anticancer agents. researchgate.netnih.gov Polyamines are crucial for cell growth, and their metabolism is often dysregulated in cancer, making the polyamine transport system a potential target for drug delivery. nih.gov Studies have suggested that conjugating agents like the enzyme L-asparaginase with polyamines can significantly boost its antiproliferative activity, likely by increasing its uptake into tumor cells. researchgate.net

The direct cytotoxic activity of various naphthalene derivatives has been assessed against a range of human cancer cell lines. These in vitro studies are crucial for identifying promising candidates for further development.

Several classes of derivatives have shown notable activity:

Naphthylthiazolylamine derivatives were tested against human hepatocellular carcinoma (Hep-G2) and lung carcinoma (A549) cell lines. While some derivatives showed weak anticancer activity, the studies highlight the potential of this structural class. alliedacademies.org

Naphthalimide derivatives have been identified as Topoisomerase II inhibitors, a key mechanism for anticancer drugs. nih.gov Certain substituted naphthalimides exhibited significant antiproliferative activity against human colon cancer (HCT 116) and non-small cell lung cancer (A549) cell lines, with IC₅₀ values as low as 7 µM. nih.gov

α-Naphthylamine derivatives were found to be active against breast (MCF-7), non-small cell lung (H-460), and central nervous system (SF-268) human cancer cell lines, with IC₅₀ values below 10 µg/mL. researchgate.net

Aminobenzylnaphthol derivatives , synthesized via the Betti reaction, displayed potent cytotoxic activity against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines, with IC₅₀ values in the micromolar range. mdpi.com

These findings are summarized in the table below, showcasing the diversity of cancer cell lines susceptible to naphthalene-based compounds.

| Derivative Class | Cancer Cell Line | Cell Line Type | Key Finding | Reference |

|---|---|---|---|---|

| Aminobenzylnaphthols | BxPC-3 | Pancreatic Cancer | IC₅₀ values between 13.26 and 54.55 µM (72h) | mdpi.com |

| Aminobenzylnaphthols | HT-29 | Colorectal Cancer | IC₅₀ values between 11.55 and 58.11 µM (72h) | mdpi.com |

| Naphthylthiazolylamines | Hep-G2 | Liver Carcinoma | Weak anticancer activity observed | alliedacademies.org |

| Naphthylthiazolylamines | A549 | Lung Carcinoma | Weak anticancer activity observed | alliedacademies.org |

| Naphthalimides | HCT 116 | Colon Cancer | Significant activity (IC₅₀ down to 7 µM) | nih.gov |

| Naphthalimides | A549 | Non-Small Cell Lung Cancer | Significant activity (IC₅₀ down to 7 µM) | nih.gov |

| α-Naphthylamine derivatives | MCF-7 | Breast Cancer | Active (IC₅₀ < 10 µg/mL) | researchgate.net |

| α-Naphthylamine derivatives | H-460 | Non-Small Cell Lung Cancer | Active (IC₅₀ < 10 µg/mL) | researchgate.net |

| α-Naphthylamine derivatives | SF-268 | Central Nervous System Cancer | Active (IC₅₀ < 10 µg/mL) | researchgate.net |

| 1,8-Naphthalimide derivatives | A549 | Lung Carcinoma | High activity (IC₅₀ ≈ 3 µM) | nih.gov |

Studies on Anti-inflammatory Properties

A comprehensive review of available scientific literature did not yield specific studies investigating the anti-inflammatory properties of this compound. While research into other naphthalene-containing derivatives has shown anti-inflammatory potential, direct evidence for this specific compound is not present in current research databases.

Neuroprotective Research Applications

Protection Against Neuronal Oxidative Stress and Apoptosis

There are no specific studies in the reviewed scientific literature that directly assess the capacity of this compound to protect against neuronal oxidative stress and apoptosis. The neuroprotective effects of other, more complex naphthalene derivatives have been explored, but research has not been extended to this particular molecule. nih.govnih.gov

Modulation of Glutamate (B1630785) Receptors in Neurodegenerative Models

An examination of published research shows no direct studies on the modulation of glutamate receptors by this compound. While the broader class of glutamate receptors is a significant target in neurodegenerative disease research, the interaction of this specific compound with these receptors has not been a subject of published investigation. nih.govnih.gov

Receptor Agonist and Antagonist Studies

Dopamine Receptor Agonism

A review of the scientific literature indicates a lack of specific research into the dopamine receptor agonist or antagonist activities of this compound.

Calcium Sensing Receptor (CaSR) Ligand Development

The structural motif of naphthylethylamine is a critical component in the development of ligands for the Calcium Sensing Receptor (CaSR). While direct studies on this compound as a CaSR ligand are not detailed, its close structural relative, (R)-1-(1-naphthyl)ethylamine, is a well-documented key starting material for the synthesis of Cinacalcet. ub.edugoogle.com

Cinacalcet is a potent, allosteric modulator of the CaSR and is the first calcimimetic agent approved for therapeutic use in treating secondary hyperparathyroidism. beilstein-journals.orgchemicalbook.com Calcimimetics enhance the sensitivity of CaSRs to extracellular calcium, thereby regulating parathyroid hormone secretion. chemicalbook.com

The synthesis of Cinacalcet involves coupling the (R)-1-(1-naphthyl)ethylamine core with a 3-[3-(trifluoromethyl)phenyl]propanal or a related chemical entity. google.comepo.org This underscores the importance of the naphthylethylamine backbone for achieving the desired interaction with the CaSR. The development of Cinacalcet demonstrates that this chemical scaffold is fundamental for creating potent ligands that act on this G-protein-coupled receptor. nih.govnih.gov

Interactive Data Table: Key Intermediates in Cinacalcet Synthesis

| Role | Compound Name | Starting Material |

| Chiral Amine Core | (R)-(+)-1-(1-Naphthyl)ethylamine | Yes |

| Aldehyde Partner | 3-[3-(Trifluoromethyl)phenyl]propanal | Yes |

| Final Active Compound | Cinacalcet | No |

Enzyme Inhibition and Modulation of Biochemical Pathways

Research into the effects of naphthalene derivatives on enzyme activity has revealed potential inhibitory actions on key enzyme systems, including monoamine oxidases and cytochrome P450 enzymes. These enzymes are crucial for the metabolism of both endogenous compounds and xenobiotics.

Studies have been conducted on compounds structurally related to this compound, providing insights into its potential enzymatic interactions. For instance, 2-naphthylamine, a compound also containing the naphthalene moiety, has been shown to inhibit both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.gov In one study, 2-naphthylamine exhibited a mixed-type inhibition for both MAO-A and MAO-B in mouse brain tissue. nih.gov The inhibition constants (Ki) were determined to be 52.0 µM for MAO-A and 40.2 µM for MAO-B, indicating a potent inhibitory effect on these enzymes which are critical in the catabolism of neurotransmitters. nih.gov

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is central to the metabolism of a wide array of substances. nih.govmdpi.comnih.gov The naphthalene structure is a substrate for certain CYP enzymes. Specifically, human cytochrome P450 2A13 has been found to efficiently metabolize naphthalene into 1- and 2-naphthol (B1666908). nih.gov This suggests that compounds with a naphthalene core can interact with and be processed through this metabolic pathway. The metabolic activation of various arylamines, which share structural similarities with the naphthalene group, is notably catalyzed by P450 1A2. mdpi.com

Table 1: Inhibition of Monoamine Oxidase by 2-Naphthylamine

| Enzyme | Inhibition Type | K_i (µM) | Source |

|---|---|---|---|

| MAO-A | Mixed | 52.0 | nih.gov |

| MAO-B | Mixed | 40.2 | nih.gov |

Antiviral Activity Research

The potential for naphthalene-based compounds to act as antiviral agents has been an area of active investigation. Research has particularly focused on their ability to inhibit viral enzymes that are essential for replication, such as the papain-like protease (PLpro) of coronaviruses.

The papain-like protease of SARS-CoV-2 is a critical enzyme for viral replication and also plays a role in dysregulating the host's immune response. calpaclab.com This makes it a significant target for the development of antiviral therapeutics. calpaclab.com Naphthalene-based compounds have been identified as inhibitors of SARS-CoV PLpro. scbt.com The structural similarities between the PLpro of SARS-CoV and SARS-CoV-2 have allowed for the translation of these findings, with naphthalene-based inhibitors of SARS-CoV PLpro also demonstrating inhibitory activity against the SARS-CoV-2 enzyme and halting viral replication. scbt.com

Furthermore, broader research into naphthalene derivatives has indicated potential antiviral activity against other viruses. A study on a series of synthesized naphthalene derivatives demonstrated antiviral efficacy against different subtypes of the influenza A virus, including H1N1 and H3N2 strains. nih.gov One particular derivative, 2-aminonaphthalene 4d, was found to inhibit the NP and M proteins of the virus, thereby reducing viral replication. nih.gov This compound also showed the ability to mitigate the cellular inflammatory response induced by the virus. nih.gov

Table 2: Investigated Antiviral Targets of Naphthalene Derivatives

| Virus Family | Specific Virus | Viral Target | Reference |

|---|---|---|---|

| Coronaviridae | SARS-CoV, SARS-CoV-2 | Papain-Like Protease (PLpro) | scbt.com |

| Orthomyxoviridae | Influenza A (H1N1, H3N2) | NP and M proteins | nih.gov |

Elucidation of Molecular Mechanisms and Biological Targets

Mechanisms of Action at Neurotransmitter Systems

The primary mechanism of action for many phenethylamine (B48288) compounds involves their interaction with monoamine neurotransmitter systems, including those for serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). These systems are crucial for regulating a wide array of physiological and psychological processes. While direct and comprehensive studies on 2-(2-Naphthyl)ethylamine hydrochloride are limited, its structural characteristics suggest a potential to modulate the activity of these neurotransmitter systems.

Compounds with a phenethylamine backbone can exert their effects through several mechanisms: by acting as agonists or antagonists at postsynaptic receptors, by inhibiting the reuptake of neurotransmitters from the synaptic cleft, or by inhibiting the enzymes responsible for their degradation, such as monoamine oxidase (MAO). The naphthalene (B1677914) moiety, a bicyclic aromatic system, significantly influences the compound's lipophilicity and steric bulk compared to the single phenyl ring of phenethylamine, which in turn can alter its affinity and selectivity for various biological targets.

Identification and Characterization of Specific Molecular Targets

The precise molecular targets of this compound are not extensively documented in publicly available research. However, based on the activities of structurally related compounds, potential targets can be inferred.

Specific receptor binding affinity data for this compound are not readily found in the current body of scientific literature. However, studies on related naphthyl-ethylamine derivatives provide valuable insights. For instance, research on 2-(1-Naphthyloxy)ethylamines has demonstrated that modifications to the naphthyl-ethylamine scaffold can lead to significant affinity for serotonin receptors. nih.govacs.org One study revealed that N-monomethyl-2-(1-naphthyloxy)-ethylamine binds with high affinity to human 5-HT1B and 5-HT1D receptors, with Ki values of 26 nM and 34 nM, respectively, and acts as an agonist at the 5-HT1B receptor. nih.govacs.org This suggests that the naphthyl group can be a key determinant for interaction with serotonergic targets.

In the broader class of phenethylamines, structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring and the ethylamine (B1201723) side chain can dramatically alter receptor binding profiles for serotonin (5-HT) and dopamine (D) receptors. biomolther.orgnih.gov For example, phenethylamines generally exhibit a higher affinity for the 5-HT2A receptor compared to tryptamines. nih.gov The addition of a naphthalene ring, as in 2-(2-Naphthyl)ethylamine, would be expected to confer a unique binding profile compared to simpler phenethylamines.

While specific enzyme kinetic studies for this compound are not available, research on the closely related compound, 2-naphthylamine (B18577), has shown inhibitory activity against monoamine oxidase (MAO), a key enzyme in the degradation of monoamine neurotransmitters. nih.gov In a study using mouse brain mitochondria, 2-naphthylamine was found to inhibit both MAO-A and MAO-B through a mixed-type inhibition mechanism. The inhibition constants (Ki) were determined to be 52.0 µM for MAO-A and 40.2 µM for MAO-B. nih.gov This finding suggests that this compound may also possess MAO inhibitory properties, which would lead to an increase in the synaptic concentrations of neurotransmitters like serotonin, dopamine, and norepinephrine.

Table 1: Inhibitory Activity of 2-Naphthylamine against Monoamine Oxidase (MAO) Isoforms

| Enzyme | Inhibition Type | Ki (µM) | Source |

| MAO-A | Mixed | 52.0 | nih.gov |

| MAO-B | Mixed | 40.2 | nih.gov |

This data is for the related compound 2-Naphthylamine.

Pathways Influenced by Compound-Target Interactions

Given the potential for this compound to interact with monoamine systems, it is likely to influence downstream signaling pathways. Agonism at G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, can trigger a cascade of intracellular events. For example, activation of certain serotonin receptors can lead to the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, a crucial second messenger. The study on N-monomethyl-2-(1-naphthyloxy)-ethylamine demonstrated its character as a 5-HT1B agonist through an adenylate cyclase assay. nih.govacs.org

Furthermore, inhibition of MAO would lead to elevated levels of monoamine neurotransmitters, thereby potentiating their signaling through their respective receptors and transporters. This can have widespread effects on neuronal excitability, gene expression, and synaptic plasticity. Research on other naphthalene derivatives has shown an influence on pathways such as the mitogen-activated protein kinase (MAPK) and protein kinase B (Akt) signaling pathways, although these were in the context of cancer cells and not directly related to neurotransmission. nih.gov

Comparative Mechanistic Analysis with Structurally Related Compounds

The structural relationship between this compound and phenethylamine provides a basis for comparative analysis. Phenethylamine itself acts as a central nervous system stimulant, primarily by interacting with the trace amine-associated receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2). wikipedia.org

The replacement of the phenyl group in phenethylamine with a larger, more lipophilic naphthalene ring system in this compound is a significant structural modification. This change can be expected to alter the compound's affinity and selectivity for various receptors and transporters. For example, while phenethylamine has low affinity for adrenergic receptors, the larger aromatic system in compounds like propranolol (B1214883) (which contains a naphthyloxy propanolamine (B44665) structure) confers high affinity for these receptors. nih.govacs.org

Similarly, the affinity for serotonin receptors can be significantly enhanced by the presence of the naphthalene moiety. The aforementioned study on 2-(1-Naphthyloxy)ethylamines showed that these compounds have a much higher affinity for 5-HT1B/1D receptors than propranolol, which has a very low affinity for the human homolog of this receptor. nih.govacs.org This highlights the critical role of the specific arrangement of the naphthyl group and the ethylamine side chain in determining receptor interaction.

In comparison to other psychoactive phenethylamines, which often have substitutions on the phenyl ring (e.g., mescaline, 2C-B), the fusion of a second aromatic ring to form the naphthalene system in 2-(2-Naphthyl)ethylamine presents a distinct structural feature that likely leads to a unique pharmacological profile.

Structure Activity Relationship Sar Studies and Rational Design

Influence of the Naphthalene (B1677914) Moiety on Biological Activity

The extended π-system of the naphthalene ring can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, with amino acid residues in the binding pockets of receptors and enzymes. These interactions are often crucial for anchoring the molecule to its biological target, thereby contributing to its binding affinity. The activity of naphthalene-containing compounds is often linked to their ability to covalently interact with cellular proteins, which can influence a variety of biochemical pathways. researchgate.net

Furthermore, the naphthalene group is a common feature in compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and psychoactive effects. ijpsjournal.comnih.gov For instance, studies on sulphonamide derivatives have shown that replacing a phenyl ring with a naphthalen-1-yl or naphthalen-2-yl group can significantly enhance antiproliferative activity. tandfonline.com This suggests that the increased size and altered electronic distribution of the naphthalene ring can lead to more favorable interactions with the target protein.

Impact of Amine Functionality on Pharmacological Profile

The ethylamine (B1201723) side chain, and particularly the primary amine group, is a crucial pharmacophoric element in a vast number of neuroactive compounds. Primary amines are ubiquitous in biological systems and play key roles in processes like neurotransmission. nih.gov In 2-(2-Naphthyl)ethylamine hydrochloride, the amine group is protonated at physiological pH, carrying a positive charge. This charge is fundamental for its interaction with many biological targets, which often possess negatively charged or polar regions.

The protonated amine can form strong ionic bonds and hydrogen bonds with anionic amino acid residues, such as aspartate and glutamate (B1630785), or with other hydrogen bond acceptors within a receptor's binding site. This interaction is a common feature for ligands of monoamine transporters and G-protein coupled receptors. The ethyl spacer between the aromatic system and the amine group provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding.

The importance of the primary amine is highlighted by comparing its pharmacological profile to analogs with different amine substitutions. Generally, primary and secondary amines in this class of compounds are essential for potent activity at many monoamine receptors, while tertiary amines or quaternary ammonium (B1175870) salts often exhibit reduced affinity or altered selectivity.

Lipophilicity and Receptor Binding Dynamics

Lipophilicity, often quantified by the partition coefficient (logP), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, excretion, and, importantly, its receptor binding. The naphthalene moiety in this compound significantly increases its lipophilicity compared to its phenethylamine (B48288) analog. This increased lipophilicity can enhance the molecule's ability to cross lipid bilayers, such as the blood-brain barrier, and to access hydrophobic binding pockets within receptors. nih.gov

For a series of 5-HT2A receptor ligands, it was found that for agonists, there is a linear relationship between binding affinity and lipophilicity. nih.gov Antagonists, on the other hand, tend to be more lipophilic than agonists of similar affinity, suggesting that lipophilicity can drive binding, but specific functional groups are required for receptor activation. nih.gov The interplay between the lipophilic naphthalene core and the polar amine group in 2-(2-Naphthyl)ethylamine is therefore crucial for its receptor binding dynamics and functional activity.

Stereochemical Effects on Biological Potency and Selectivity

Chirality plays a pivotal role in the interaction between small molecules and their biological targets, which are themselves chiral. While this compound is not chiral, the introduction of a substituent on the ethylamine side chain, for instance at the alpha-carbon, creates a chiral center. The resulting enantiomers can exhibit significantly different pharmacological properties.

A closely related analog, 1-(2-naphthyl)ethylamine, exists as two enantiomers: (R)-(+)-1-(2-naphthyl)ethylamine and (S)-(-)-1-(2-naphthyl)ethylamine. chemimpex.comsigmaaldrich.com It is well-established in medicinal chemistry that for chiral compounds, one enantiomer (the eutomer) often possesses significantly higher biological activity than the other (the distomer). This stereoselectivity arises from the three-dimensional nature of receptor binding sites. One enantiomer may be able to form key interactions with the receptor that the other cannot due to steric hindrance or improper orientation of functional groups.

The differential activity of enantiomers can manifest as differences in binding affinity, efficacy (agonist vs. antagonist activity), or selectivity for different receptor subtypes. mdpi.com Therefore, in the design of new analogs based on the 2-(2-naphthyl)ethylamine scaffold, the introduction of chiral centers must be carefully considered, and the biological activity of individual enantiomers should be evaluated.

Substituent Effects on Target Affinity and Efficacy

The pharmacological profile of 2-(2-Naphthyl)ethylamine can be finely tuned by the introduction of various substituents on the naphthalene ring or the ethylamine side chain. These substituents can modulate the molecule's steric, electronic, and lipophilic properties, thereby influencing its interaction with biological targets.

The position, size, and electronic nature of a substituent can have a dramatic impact on binding affinity and efficacy. For example, in a series of sulphonamide derivatives bearing a naphthalene moiety, the introduction of different substituents on an associated phenyl ring led to significant variations in antiproliferative activity. tandfonline.com Similarly, for phenethylamine derivatives, substitutions on the aromatic ring can drastically alter their dopamine (B1211576) reuptake inhibitory activities. biomolther.org

Hydrogen bonding is a critical component of drug-receptor interactions, and substituents can influence the hydrogen bond donor or acceptor strength of nearby functional groups. nih.gov For instance, an electron-withdrawing group on the naphthalene ring could modulate the pKa of the amine, affecting its protonation state and interaction with the receptor. Conversely, a bulky substituent could introduce steric hindrance, preventing the molecule from adopting the optimal conformation for binding. The systematic exploration of substituent effects is a fundamental strategy in lead optimization to enhance potency and selectivity.

Comparative Analysis of Structural Homologs and Analogs

The structure-activity relationship of this compound can be further elucidated by comparing its biological profile with that of its structural homologs and analogs. Key comparators include its constitutional isomer, 2-(1-naphthyl)ethylamine, and its parent compound, phenethylamine.

The position of the ethylamine group on the naphthalene ring is critical. In 2-(1-naphthyl)ethylamine, the ethylamine is attached to the C1 position, which is sterically more hindered due to the adjacent fused ring. This can influence how the molecule fits into a binding pocket compared to the 2-substituted isomer. Studies comparing 1-naphthyl and 2-naphthyl substituted polyamine conjugates have shown that while intrinsic antimicrobial activity may be similar, the number of active compounds can differ between the two series. nih.gov

Replacing the phenyl ring of phenethylamine with a naphthalene ring represents a significant increase in the size and lipophilicity of the aromatic portion of the molecule. Phenethylamine and its derivatives are well-known central nervous system stimulants and interact with a variety of monoamine transporters and receptors. wikipedia.orgwikipedia.orgnih.gov The larger naphthalene system in 2-(2-Naphthyl)ethylamine can lead to enhanced binding at certain receptors through increased hydrophobic interactions, but may also decrease affinity at others due to steric clashes.

Table 1: Comparative Data of Structural Analogs

| Compound | Aromatic System | Position of Ethylamine | Key Structural Difference | Potential Impact on Activity |

|---|---|---|---|---|

| 2-(2-Naphthyl)ethylamine | Naphthalene | C2 | Extended aromatic system | Enhanced lipophilicity and potential for stronger hydrophobic/π-stacking interactions compared to phenethylamine. |

| 2-(1-Naphthyl)ethylamine | Naphthalene | C1 | Isomeric form with ethylamine at a more sterically hindered position. | Altered binding geometry and potentially different receptor selectivity compared to the 2-isomer. |

| Phenethylamine | Phenyl | N/A | Smaller, less lipophilic aromatic ring. | Serves as a baseline for understanding the effect of the larger naphthalene system on pharmacological activity. |

Design Principles for Enhanced Therapeutic Activity

The SAR data for 2-(2-Naphthyl)ethylamine and its analogs provide several key principles for the rational design of new compounds with potentially enhanced therapeutic activity. These principles aim to optimize the molecule's interaction with its biological target(s) to improve potency, selectivity, and pharmacokinetic properties.

Exploitation of the Naphthalene Scaffold: The naphthalene ring is a privileged scaffold that can be modified to enhance binding affinity. The introduction of small, electronically diverse substituents at various positions on the ring can be used to probe the topology of the receptor binding site and to fine-tune interactions. nih.govresearchgate.net

Optimization of Lipophilicity: While the lipophilic nature of the naphthalene ring is important for receptor binding, a balance must be struck to avoid issues with poor solubility and non-specific binding. The addition of polar substituents or the replacement of parts of the naphthalene system with heteroaromatic rings can be used to modulate lipophilicity.

Stereochemical Control: For analogs with chiral centers, stereoselective synthesis is crucial. The individual enantiomers should be isolated and tested, as one may be significantly more potent or have a more desirable pharmacological profile. chemimpex.comnih.gov

Bioisosteric Replacement: The primary amine is generally essential for activity, but its properties can be modulated through bioisosteric replacement. For instance, incorporating the nitrogen into a small heterocyclic ring could alter its pKa, improve metabolic stability, and introduce new interaction vectors with the target.

By systematically applying these design principles, it is possible to develop novel analogs of 2-(2-Naphthyl)ethylamine with improved efficacy and a more refined therapeutic profile.

Preclinical Efficacy and Translational Research

In Vitro Pharmacological Characterization

In vitro studies are fundamental to characterizing the pharmacological profile of a compound, providing insights into its mechanism of action at a cellular and molecular level.

Currently, there is a notable absence of publicly available scientific literature detailing the functional activity of 2-(2-Naphthyl)ethylamine hydrochloride in specific cellular assays. While this compound is utilized in chemical synthesis, its direct biological functions, such as receptor binding, enzyme inhibition, or ion channel modulation, have not been characterized in peer-reviewed studies. chemimpex.com It is primarily recognized as a building block in medicinal chemistry for the synthesis of more complex molecules and chiral ligands. chemimpex.com

Table 1: Cellular Functional Activity Data for this compound

| Assay Type | Target | Cell Line | Result |

|---|---|---|---|

| Receptor Binding | Not Studied | Not Studied | No data available |

| Enzyme Inhibition | Not Studied | Not Studied | No data available |

| Ion Channel Modulation | Not Studied | Not Studied | No data available |

| Neurotransmitter Uptake | Not Studied | Not Studied | No data available |

There are no specific studies in the available scientific literature that have investigated the direct antioxidant activity of this compound. However, research into other naphthalene-containing compounds has explored this property. For instance, the compound naphtha[1,2-d]thiazol-2-amine has been shown to reduce oxidative stress in a mouse model of Parkinson's disease by decreasing malondialdehyde (MDA) levels and increasing levels of glutathione (B108866) (GSH) and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-Px). nih.gov Similarly, studies on palmatine (B190311) have demonstrated its neuroprotective effects through the activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses. nih.gov These findings on related or structurally distinct neuroprotective agents highlight a potential, yet unexplored, area of investigation for this compound.

Table 2: Antioxidant Activity Data for this compound

| Assay | Method | Result |

|---|---|---|

| DPPH Radical Scavenging | Not Studied | No data available |

| ABTS Radical Scavenging | Not Studied | No data available |

| Lipid Peroxidation Assay | Not Studied | No data available |

| Cellular Antioxidant Assay | Not Studied | No data available |

A review of the scientific literature reveals no studies that have specifically analyzed the effect of this compound on anti-inflammatory markers. While some naphthalene (B1677914) derivatives have been investigated for anti-inflammatory properties, this specific compound has not been the subject of such research. google.com For context, other complex naphthalene derivatives have been patented for potential anti-inflammatory applications, but direct evidence for this compound is lacking. google.com

Table 3: Anti-inflammatory Marker Analysis for this compound

| Marker | Cell Type | Stimulus | Result |

|---|---|---|---|

| TNF-α | Not Studied | Not Studied | No data available |

| IL-6 | Not Studied | Not Studied | No data available |

| IL-1β | Not Studied | Not Studied | No data available |

| COX-2 | Not Studied | Not Studied | No data available |

| iNOS | Not Studied | Not Studied | No data available |

In Vivo Efficacy Assessments in Disease Models

In vivo studies in animal models are crucial for determining the potential therapeutic efficacy and translational relevance of a compound.

There is no available scientific evidence to suggest that this compound has been evaluated in animal models of neurological disorders. Although its role as an intermediate in the synthesis of pharmaceuticals for neurological disorders has been noted, its own neuroprotective efficacy has not been reported. chemimpex.com Research on other, more complex, naphthalene-based compounds has shown some promise. For example, naphtha[1,2-d]thiazol-2-amine demonstrated a neuroprotective effect in a haloperidol-induced catalepsy model in mice, suggesting that the naphthalene scaffold can be part of neuroactive molecules. nih.gov Furthermore, the dipeptidyl peptidase-4 (DPP-4) inhibitor linagliptin (B1675411) has shown neuroprotective effects against cadmium-induced cognitive impairment in rats by targeting the SIRT1/Nrf2 axis. mdpi.com

Table 4: In Vivo Efficacy in Neurological Disorder Models for this compound

| Disease Model | Animal Species | Key Findings |

|---|---|---|

| Parkinson's Disease | Not Studied | No data available |

| Alzheimer's Disease | Not Studied | No data available |

| Stroke | Not Studied | No data available |

| Depression | Not Studied | No data available |

A thorough search of the scientific literature indicates that this compound has not been evaluated for its antineoplastic (anti-cancer) effects. While some complex steviol (B1681142) derivatives synthesized using (R)-1-(2-naphthyl)ethylamine have shown non-selective inhibition of tumor cell growth, these are structurally distinct and much larger molecules. nih.gov Additionally, certain naphthyl-polyamine conjugates have demonstrated antimicrobial activity, but their cytotoxic effects against cancer cell lines were not the focus of the study. nih.gov Therefore, there is no direct preclinical data on the antineoplastic properties of this compound.

Table 5: Preclinical Antineoplastic Evaluation of this compound

| Cancer Cell Line | In Vitro/In Vivo | Outcome |

|---|---|---|

| Not Studied | Not Studied | No data available |

Addressing In Vitro-In Vivo Correlation Discrepancies

A significant challenge in drug development is ensuring that the results observed in a controlled laboratory setting (in vitro) accurately predict the effects in a living organism (in vivo). This relationship is known as the in vitro-in vivo correlation (IVIVC).

Currently, there is a notable lack of publicly available, peer-reviewed scientific literature that specifically details the in vitro and in vivo studies of this compound. While research has been conducted on various naphthylamine derivatives, showing activities such as antimicrobial and anti-inflammatory effects, direct extrapolation of these findings to this compound is not scientifically valid without dedicated studies on the compound itself. nih.govnih.govnih.govxiahepublishing.comresearchgate.netresearchgate.net

The absence of published data on the IVIVC for this compound means that key questions regarding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and potential toxicity in a whole-organism system, remain unanswered. Establishing a predictive IVIVC is essential for understanding how factors like formulation and route of administration might impact the compound's behavior and for designing informative clinical trials.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methodologies

Chromatographic techniques are indispensable for the separation and analysis of 2-(2-Naphthyl)ethylamine hydrochloride from complex matrices and for the assessment of its purity.

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, primary amines like 2-(2-Naphthyl)ethylamine can exhibit poor chromatographic behavior, including peak tailing, due to their polarity and potential for interaction with the stationary phase. To address this, derivatization is often employed to convert the amine into a less polar and more volatile derivative, thereby improving chromatographic resolution and peak shape. Common derivatization reagents for primary amines include acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), and silylating agents, like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

A typical GC-MS method for a derivatized amine would involve a capillary column, such as a DB-5ms, and a temperature gradient to ensure efficient separation. The mass spectrometer would be operated in electron ionization (EI) mode, and specific ions for the derivatized 2-(2-Naphthyl)ethylamine would be monitored for quantification.

Table 1: Illustrative GC-MS Operating Conditions for Amine Analysis

| Parameter | Value |

|---|---|

| GC System | Agilent 6890N or similar |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium, 1 mL/min |

| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Full Scan |

This table presents typical parameters and may require optimization for the specific derivative of this compound.

Liquid chromatography (LC) is a versatile technique that is well-suited for the analysis of polar and non-volatile compounds like this compound, often without the need for derivatization.

LC-MS/MS: The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive and selective quantification of a wide range of compounds. For this compound, a reversed-phase LC method would typically be employed, using a C18 column with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The mass spectrometer, often a triple quadrupole, would be operated in positive electrospray ionization (ESI+) mode. The protonated molecule [M+H]⁺ of 2-(2-Naphthyl)ethylamine would serve as the precursor ion, and its characteristic fragment ions would be monitored as product ions in an MRM scan. This approach offers excellent specificity and low detection limits, making it suitable for trace analysis. sigmaaldrich.com

LC with Electrochemical Detection (LC-ECD): Electrochemical detectors are highly sensitive and selective for compounds that can be oxidized or reduced. tcichemicals.com Aromatic amines, including 2-(2-Naphthyl)ethylamine, are electrochemically active and can be detected with high sensitivity using an amperometric detector. The analysis involves applying a specific potential to a working electrode, and the current generated by the oxidation of the analyte is measured. This technique is known for its ability to achieve very low detection limits, often in the picomolar range. calpaclab.com For related compounds like 2-naphthylamine (B18577), differential-pulse voltammetry has been used for determination, showcasing the utility of electrochemical methods. lgcstandards.com

Table 2: Representative LC-MS/MS Parameters for Amine Quantification

| Parameter | Value |

|---|---|

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| MS System | Agilent 6470B Triple Quadrupole or similar |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion | [M+H]⁺ for 2-(2-Naphthyl)ethylamine |

| Product Ions | To be determined by infusion and fragmentation studies |

This table provides a general set of parameters that would be optimized for the specific analysis of this compound.

High-performance liquid chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for determining its enantiomeric excess, as the compound is chiral.

For purity analysis, a reversed-phase HPLC method with UV detection is commonly used. A certificate of analysis for the related compound (1R)-1-(1-Naphthyl)ethylamine Hydrochloride outlines a typical HPLC setup, which can be adapted. The method would involve a C18 column and a gradient elution with a mobile phase of water and acetonitrile containing an acid modifier like formic acid. The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

The separation of enantiomers requires a chiral environment. This is typically achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for the enantiomeric separation of amines. For the related compound 1-(1-naphthyl)ethylamine, successful separations have been achieved on such columns. The mobile phase in chiral separations can be normal-phase (e.g., hexane/ethanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase, depending on the specific CSP and analyte. Additives like acids (e.g., trifluoroacetic acid) and bases (e.g., triethylamine) are often used to improve peak shape and resolution.

Table 3: Illustrative HPLC Conditions for Purity and Chiral Analysis

| Parameter | Purity Analysis (Reversed-Phase) | Chiral Analysis (Normal-Phase) |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Chiral Polysaccharide-based (e.g., Chiralpak) |

| Mobile Phase | A: 0.1% HCOOH in Water, B: 0.1% HCOOH in ACN | Hexane/Ethanol (B145695)/Triethylamine (e.g., 90:10:0.1) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV at 220 nm or Diode Array Detector (DAD) | UV at 254 nm |

| Column Temperature | Ambient or 40 °C | Ambient |

These conditions are illustrative and require optimization for this compound.

Spectroscopic Characterization Methods

Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules.

¹H NMR: The ¹H NMR spectrum of this compound would provide information about the number of different types of protons and their connectivity. The aromatic protons on the naphthalene (B1677914) ring would appear in the downfield region (typically 7-8 ppm). The protons of the ethylamine (B1201723) side chain would be observed in the upfield region. The methylene (B1212753) group adjacent to the naphthalene ring and the methylene group adjacent to the amino group would likely appear as complex multiplets due to spin-spin coupling. The protons of the amino group would exchange with deuterium (B1214612) in D₂O, leading to the disappearance of their signal, which can help in their assignment.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.2 - 8.0 | 125 - 135 |

| -CH₂-Ar | ~3.0 - 3.3 | ~35 - 40 |

| -CH₂-NH₃⁺ | ~3.3 - 3.6 | ~40 - 45 |

| -NH₃⁺ | Variable, broad | - |

| Aromatic-C | - | 125 - 135 |

| Aromatic Quaternary-C | - | 130 - 140 |

These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its structural confirmation. In the mass spectrum of 2-(2-Naphthyl)ethylamine, the molecular ion peak (M⁺) would be observed. The fragmentation pattern is often dominated by cleavage of the bond beta to the naphthalene ring (alpha to the amine), which is a characteristic fragmentation pathway for alkylamines. This would result in the formation of a stable tropylium-like ion or a benzylic cation. The base peak in the spectrum of ethylamine is at m/z 30, corresponding to [CH₂NH₂]⁺, which is a common fragment for primary amines. calpaclab.com A similar fragmentation could be expected for 2-(2-Naphthyl)ethylamine, leading to a prominent fragment ion.

The mass spectrum would show a molecular ion peak corresponding to the free base (m/z = 171.24) when analyzed by techniques like GC-MS where the hydrochloride salt would dissociate. In LC-MS with ESI, the protonated molecule [M+H]⁺ at m/z 172.25 would be observed.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (1R)-1-(1-Naphthyl)ethylamine Hydrochloride |

| 2-Naphthylamine |

| Trifluoroacetic anhydride (TFAA) |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Formic acid |

| Acetonitrile |

| Methanol |

| Hexane |

| Ethanol |

Chiroptical Spectroscopy (Circular Dichroism) for Binding Event Quantification

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for investigating the interactions between molecules. CD measures the differential absorption of left- and right-circularly polarized light, a property inherent to chiral molecules, such as proteins. nih.gov While this compound is not itself chiral, it can generate a CD signal upon binding to a chiral macromolecule. This phenomenon, known as Induced Circular Dichroism (ICD), provides a sensitive probe for studying binding events. nih.gov

When a ligand like 2-(2-Naphthyl)ethylamine binds to a protein, the electronic transitions of the ligand are perturbed by the chiral environment of the binding site, resulting in a measurable ICD spectrum. nih.gov The intensity and shape of this ICD signal are directly related to the nature and strength of the binding interaction. Consequently, CD titrations, where the CD signal is monitored as a function of ligand concentration, can be used to determine key binding parameters such as the binding affinity (Ka) and stoichiometry.